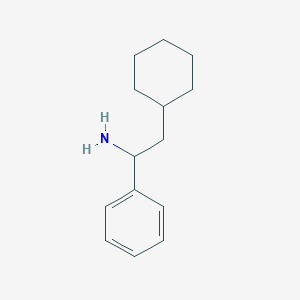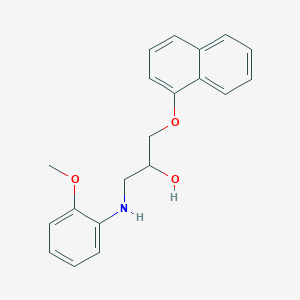
4-Amino-2,6-diisopropylaniline
概要
説明
4-Amino-2,6-diisopropylaniline is an organic compound that is a derivative of aniline . It is a bulky aromatic amine that is often used to make ligands in coordination chemistry . It is also an excellent chain extender for elastomeric polyurethanes (PU), especially useful in systems cured at room temperature. It is also a curing agent for epoxides (EP) and an intermediate for organic syntheses .
Synthesis Analysis
The synthesis of 4-Amino-2,6-diisopropylaniline involves a simple one-step electrophilic substitution reaction . The two monomers BAN-1 and BAN-2 were synthesized via a reaction between 1-naphthaldehyde and aniline or 2,6-dimethylaniline, respectively . . It is a colorless liquid although, like many anilines, samples can appear yellow or brown .Chemical Reactions Analysis
4-Amino-2,6-diisopropylaniline undergoes various chemical reactions. For instance, it reacts with bis(trimethylsilylmethyl)yttrium complexes supported by bulky amidopyridinate (Ap) and amidinate (Amd) ligands to afford yttrium alkyl anilido species .Physical And Chemical Properties Analysis
4-Amino-2,6-diisopropylaniline is a solidified melt . It has a boiling point of 215-218 °C/0.5 mmHg and a melting point of 52-59 °C .科学的研究の応用
Photochromism in Polymorphic Crystals
4-Amino-2,6-diisopropylaniline derivatives have been used to study photochromism in polymorphic crystals. Research by Taneda et al. (2004) on derivatives such as 4,4'-methylenebis(N-salicylidene-2,6-dialkylaniline) showed that these compounds can yield polymorphic crystals with different thermal stability in their photochrome due to the variance in molecular shape and cavity within each crystal (Taneda, Amimoto, Koyama, & Kawato, 2004).
Characterization in Adhesive Curatives
4-Amino-2,6-diisopropylaniline, used in the synthesis of curatives for adhesives, was characterized by Dorsey et al. (1978) using proton and fluorine nuclear magnetic resonance spectroscopy. Their study contributed to the identification and quantitative measurement of impurities in these materials (Dorsey, Smithwick, Rutenberg, Tomlinson, & Dorsey, 1978).
Reactivity in Yttrium Complexes
Research on the reactivity of 2,6-diisopropylaniline in the synthesis of yttrium complexes was conducted by Karpov et al. (2013). Their work focused on the synthesis of yttrium terminal imido species and examined how these reactions vary depending on the nature of the substituents in the pyridyl ring (Karpov, Cherkasov, Fukin, Shavyrin, Luconi, Giambastiani, & Trifonov, 2013).
Synthesis Methods and Photoinitiating Properties
The synthesis of 2,6-diisopropylaniline and its derivatives has been studied for various applications. For instance, Kolchina et al. (2011) investigated its photoinitiating properties, exploring reactions that yield N,N-dimethyl-substituted products (Kolchina, Shekleina, & Shelkovnikov, 2011).
Gas-Phase Amination in Organic Chemical Industry
Jia Ruixia (2003) studied the synthesis of 2,6-diisopropylaniline by gas-phase amination, highlighting its importance as an intermediate in the organic chemical industry. This method demonstrated high conversion and selectivity, offering insights into reaction conditions and catalyst stability (Jia Ruixia, 2003).
Subacute Toxicity Studies
While not directly related to the positive applications, research by Short et al. (1983) on the subacute toxicity of several ring-substituted dialkylanilines, including 2,6-diisopropylaniline, provided valuable toxicological data. This study is significant for understanding the safety and environmental impact of these compounds (Short, King, Sistrunk, & Kerr, 1983).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2,6-di(propan-2-yl)benzene-1,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2/c1-7(2)10-5-9(13)6-11(8(3)4)12(10)14/h5-8H,13-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPPBUYQOUWWYIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1N)C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2,6-diisopropylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(2,6-Dichloro-4-formylphenoxy)methyl]benzonitrile](/img/structure/B3328289.png)
![2-[(2-Chloro-6-ethoxy-4-formylphenoxy)methyl]benzonitrile](/img/structure/B3328291.png)
![2-[(2-Ethoxy-4-formyl-6-iodophenoxy)methyl]benzonitrile](/img/structure/B3328293.png)

![2-Isopropyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B3328320.png)
![N-[[amino(pyridin-4-yl)methylidene]amino]pyridine-4-carboxamide](/img/structure/B3328328.png)
![Ethyl 4-aminospiro[2.3]hexane-4-carboxylate](/img/structure/B3328330.png)





![3-Methylimidazo[2,1-b]thiazole](/img/structure/B3328371.png)